2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Overview
Description
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring and an oxadiazole ring. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride.
Coupling of the Rings: The triazole and oxadiazole rings are then coupled with a suitable alkylating agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their antifungal and anticancer properties.
Oxadiazole Derivatives: These compounds share the oxadiazole ring and are explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
What sets 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine apart is the combination of both triazole and oxadiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Biological Activity
2,2-Dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound characterized by a complex structure that integrates both triazole and oxadiazole moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
The chemical formula for this compound is with a molecular weight of 222.25 g/mol. The detailed structural representation includes:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₆O |
Molecular Weight | 222.25 g/mol |
CAS Number | 1153519-17-5 |
IUPAC Name | 2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various amines and heterocyclic precursors. The method often includes the formation of the triazole and oxadiazole rings through cyclization reactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various triazole derivatives against pathogens such as Staphylococcus aureus and Enterococcus faecalis. Specifically:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Dimethyl Triazole | Staphylococcus aureus | 32 µg/mL |
2-Dimethyl Triazole | Enterococcus faecalis | 16 µg/mL |
These findings suggest that the integration of triazole and oxadiazole functionalities enhances the antimicrobial potency of the compound.
Antifungal Activity
The compound has also been evaluated for antifungal properties. A recent review emphasized that derivatives of 1,2,4-triazoles are critical in antifungal drug development due to their broad spectrum of activity against resistant strains. The compound's structure allows it to interact effectively with fungal enzymes involved in cell wall synthesis.
Structure–Activity Relationship (SAR)
The SAR studies demonstrate that modifications in the triazole and oxadiazole rings can significantly affect biological activity. For instance:
- Substituent Variations : The presence of electron-withdrawing groups on the triazole ring enhances antifungal activity.
- Ring Size and Composition : Alterations in ring size or the introduction of additional nitrogen atoms can improve binding affinity to target enzymes.
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
- Case Study on Antimicrobial Efficacy : A study published in MDPI investigated a series of triazole derivatives and found that compounds with specific substitutions exhibited enhanced activity against multi-drug resistant bacteria .
- Antifungal Development : Another study focused on the development of novel antifungal agents derived from 1,2,4-triazoles showed promising results against various fungal strains resistant to conventional treatments .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-9(2,3)5(10)8-13-7(15-16-8)6-11-4-12-14-6/h4-5H,10H2,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFNIZSGXYLNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=NO1)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153519-17-5 | |
Record name | 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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